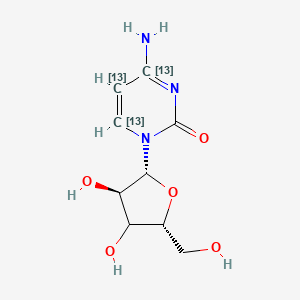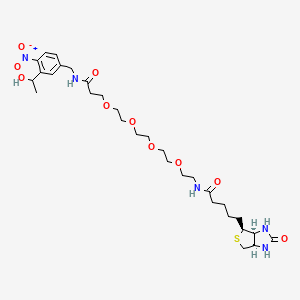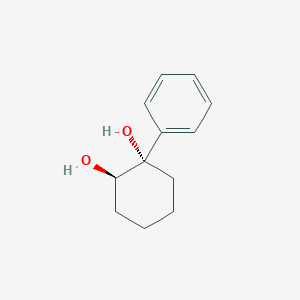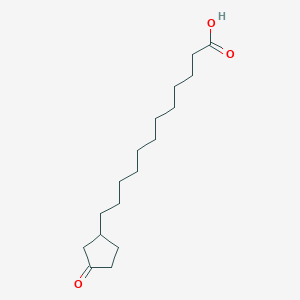
12-(3-Oxocyclopentyl)dodecanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(3-Oxocyclopentyl)dodecanoic Acid is a specialized organic compound belonging to the class of dodecanoic acid derivatives. This compound is characterized by the presence of a cyclopentyl ring with a ketone group at the third position, attached to a dodecanoic acid chain. Dodecanoic acid derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Oxocyclopentyl)dodecanoic Acid typically involves the reaction of dodecanoic acid with cyclopentanone under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the cyclopentyl ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process and enhances the yield. This method includes the heating reaction of dodecanoic acid with cyclopentanone in the presence of a suitable catalyst, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 12-(3-Oxocyclopentyl)dodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at the cyclopentyl ring or the dodecanoic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentyl or dodecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
12-(3-Oxocyclopentyl)dodecanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 12-(3-Oxocyclopentyl)dodecanoic Acid involves its interaction with specific molecular targets and pathways. The ketone group in the cyclopentyl ring plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Dodecanoic Acid (Lauric Acid): Known for its antimicrobial and antiviral properties.
12-Hydroxydodecanoic Acid: A hydroxy acid with potential therapeutic applications.
12-Bromododecanoic Acid: A halogenated derivative with unique chemical properties.
Uniqueness: 12-(3-Oxocyclopentyl)dodecanoic Acid is unique due to the presence of the cyclopentyl ring with a ketone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dodecanoic acid derivatives and contributes to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C17H30O3 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
12-(3-oxocyclopentyl)dodecanoic acid |
InChI |
InChI=1S/C17H30O3/c18-16-13-12-15(14-16)10-8-6-4-2-1-3-5-7-9-11-17(19)20/h15H,1-14H2,(H,19,20) |
InChI-Schlüssel |
YNMZKUOYAKJFQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC1CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


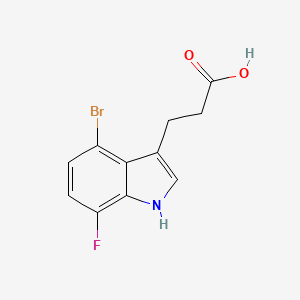
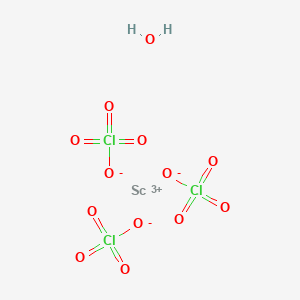
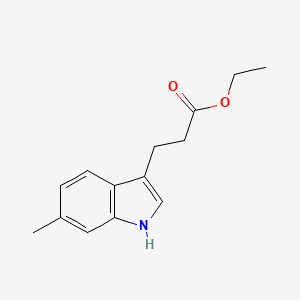
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
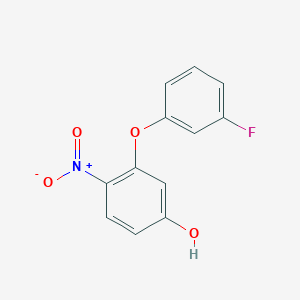
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
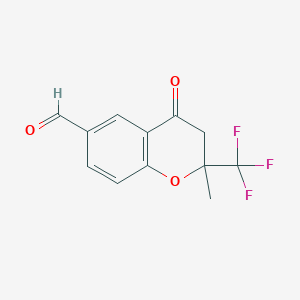
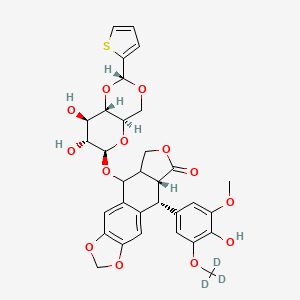
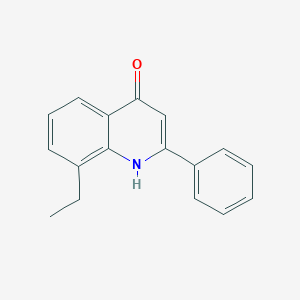
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)
